
3-(3,4-Difluorophenyl)prop-2-enoic acid
Overview
Description
IUPAC Name: (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid Molecular Formula: C₉H₆F₂O₂ Molecular Weight: 184.14 g/mol CAS Number: 112897-97-9
3-(3,4-Difluorophenyl)prop-2-enoic acid is a fluorinated cinnamic acid derivative characterized by a conjugated double bond in the trans-configuration (E-isomer) and a 3,4-difluorophenyl substituent. The fluorine atoms enhance electronegativity and influence electronic properties, making this compound valuable in drug discovery and biochemical applications . It exhibits high purity (>98%), a melting point of 194–196°C, and is commonly employed as a building block for synthesizing bioactive molecules, such as melanin-concentrating hormone receptor 1 (MCHR1) antagonists .
Scientific Research Applications
Chemistry
3-(3,4-Difluorophenyl)prop-2-enoic acid serves as a vital building block in organic synthesis. It is particularly useful in:
- Cross-Coupling Reactions : Employed in Suzuki-Miyaura reactions to form complex organic molecules.
- Synthesis of Derivatives : Its unique difluorophenyl group allows for the synthesis of various derivatives with tailored properties for specific applications.
Reaction Type | Description |
---|---|
Oxidation | Can be oxidized to form carboxylic acids or ketones. |
Reduction | Reduction can convert propenoic acid to alcohols or alkanes. |
Substitution | The difluorophenyl group can undergo nucleophilic substitutions. |
Biology
The compound has been investigated for its potential biological activities:
- Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Anticancer Activity : Preliminary research indicates that it may possess anticancer properties by inhibiting cellular pathways involved in tumor growth .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential:
- Mechanism of Action : It interacts with various biological targets, potentially modulating signaling pathways related to inflammation and cancer progression. The difluorophenyl group enhances binding affinity to these targets.
Industry
The compound is also utilized in industrial applications:
- Specialty Chemicals Production : It is employed in the synthesis of specialty chemicals and materials due to its unique chemical reactivity and properties.
Case Study 1: Anticancer Activity
Research conducted on the effects of this compound on cancer cell lines demonstrated significant cytostatic effects. The study highlighted its ability to inhibit cell proliferation in various cancer types, suggesting a pathway for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
A study focusing on the anti-inflammatory potential of this compound revealed its effectiveness in reducing pro-inflammatory cytokine production in vitro. This positions it as a promising candidate for developing new anti-inflammatory drugs.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a detailed comparison of 3-(3,4-difluorophenyl)prop-2-enoic acid with key analogs, focusing on structural features, physicochemical properties, and applications.
Structural and Functional Comparison
Table 1: Key Structural and Functional Attributes
Substituent Effects on Bioactivity and Stability
Fluorine vs. Hydroxyl/Methoxy Groups
- 3,4-Difluorophenyl Group : The electron-withdrawing fluorine atoms enhance metabolic stability and binding affinity in drug-receptor interactions. For example, LY3020371, an mGlu2/3 antagonist, leverages the 3,4-difluorophenyl group for improved pharmacokinetics .
- 3,4-Dihydroxyphenyl Group (Caffeic Acid) : The hydroxyl groups confer potent antioxidant activity via radical scavenging but reduce stability under oxidative conditions .
- 4-Hydroxy-3-Methoxyphenyl Group (Ferulic Acid) : The methoxy group increases lipophilicity, enhancing membrane permeability and UV absorption .
Positional Isomerism (3,4- vs. 3,5-Difluorophenyl)
- 3,4-Difluorophenyl : Creates an ortho-difluoro motif, inducing steric and electronic effects favorable for π-stacking in receptor binding .
- 3,5-Difluorocinnamic Acid : Symmetric fluorine substitution alters dipole moments and solubility compared to the asymmetric 3,4-isomer .
This compound
- Used in MCHR1 antagonists (e.g., FE@SNAP and SNAP-acid derivatives) for treating obesity and depression .
- The fluorine atoms improve resistance to enzymatic degradation, critical for in vivo efficacy .
Caffeic Acid
- Inhibits SARS-CoV-2 attachment by interfering with viral spike protein-host ACE2 interactions .
- Demonstrates dose-dependent antioxidant activity in food preservation .
Ferulic Acid
- Stabilizes lipid membranes in cosmetics and prevents rancidity in foods .
Preparation Methods
Classical Organic Synthesis Approaches
Knoevenagel Condensation
The Knoevenagel reaction remains a cornerstone for synthesizing α,β-unsaturated carboxylic acids. For 3-(3,4-difluorophenyl)prop-2-enoic acid, this method involves the condensation of 3,4-difluorobenzaldehyde with malonic acid in the presence of a base catalyst. Piperidine or pyridine is typically employed to facilitate deprotonation and subsequent elimination of water.
Reaction Conditions:
- Solvent: Dimethyl sulfoxide (DMSO) or ethanol
- Temperature: 60–80°C (conventional heating) or microwave-assisted at 60°C
- Catalyst: Piperidine (0.02–0.05 equiv)
- Yield: 70–85%
A representative procedure involves dissolving 3,4-difluorobenzaldehyde (0.5 mmol) and malonic acid (1.0 mmol) in DMSO, followed by the addition of piperidine. Microwave irradiation at 60°C for 30 minutes accelerates the reaction, yielding the target compound after acidification and purification.
Direct Fluorination of Cinnamic Acid Derivatives
An alternative route involves the fluorination of preformed cinnamic acid derivatives. This two-step process begins with the synthesis of 3-(3,4-dihydroxyphenyl)prop-2-enoic acid, followed by selective fluorination using diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂).
Key Challenges:
- Regioselective fluorination at the 3- and 4-positions
- Minimizing over-fluorination or defunctionalization
- Typical Yield: 50–65% after column chromatography
Enzymatic and Biocatalytic Methods
Phenylalanine Ammonia-Lyase (PAL)-Mediated Synthesis
Recent advances utilize engineered Escherichia coli BL21(DE3) cells expressing PAL to catalyze the amination of 3-(3,4-difluorophenyl)acrylic acid. This method offers enantiomeric excess (>99% ee) for pharmaceutical applications.
Procedure Overview:
- Substrate Preparation: 3-(3,4-Difluorophenyl)acrylic acid (0.5 mmol) in DMSO
- Biotransformation: Incubation with E. coli cells (400 mg wet paste) at 37°C, pH 10.0 (adjusted with NH₄OH/CO₂)
- Product Isolation: Acidification to pH <2.0, centrifugation, and ion-exchange chromatography
- Yield: 84% with 99% ee
Advantages:
- Stereochemical control without chiral auxiliaries
- Environmentally benign conditions
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
To address scalability, industries adopt continuous flow chemistry for synthesizing this compound. A representative protocol involves:
Parameter | Condition |
---|---|
Reactor Type | Microtubular (ID: 0.5 mm) |
Residence Time | 10–15 minutes |
Temperature | 80°C |
Catalytic System | Heterogeneous piperidine-on-silica |
Throughput | 1.2 kg/day |
Purity | >98% (HPLC) |
This method reduces side reactions and improves heat transfer compared to batch processes.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use by leveraging mechanical energy to drive the Knoevenagel condensation:
- Reagents: 3,4-Difluorobenzaldehyde + malonic acid (1:2 molar ratio)
- Catalyst: Piperidine (5 mol%)
- Milling Time: 2 hours
- Yield: 78% with 95% trans-selectivity
Comparative Analysis of Methods
The table below summarizes critical metrics for each synthesis route:
Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
---|---|---|---|---|
Knoevenagel | 70–85 | 95–98 | Moderate (E/Z 8:2) | High |
Enzymatic | 80–84 | 99+ | >99% ee | Moderate |
Continuous Flow | 85–90 | 98+ | High (E/Z 9:1) | Industrial |
Mechanochemical | 75–78 | 94–96 | Moderate (E/Z 8:2) | Pilot-Scale |
Reaction Optimization and Troubleshooting
Common Side Reactions
- Decarboxylation: Occurs above 100°C; mitigated by controlled heating and inert atmospheres.
- Z-Isomer Formation: Additives like Ti(OiPr)₄ improve E-selectivity to >95%.
- Fluorine Loss: Avoid prolonged exposure to strong acids/bases to preserve C-F bonds.
Purification Strategies
Properties
Molecular Formula |
C9H6F2O2 |
---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13) |
InChI Key |
HXBOHZQZTWAEHJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=CC(=O)O)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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